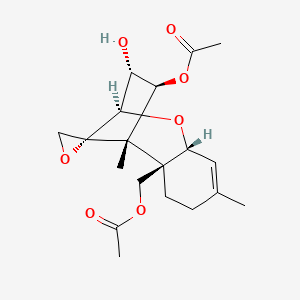

Diacetoxyscirpenol

Description

Properties

IUPAC Name |

[(1S,2R,7R,9R,10R,11S,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGQEEXBDZWUJY-ZLJUKNTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Diacetoxyscirpenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid, Crystals from /ethyl acetate/ | |

CAS No. |

2270-40-8 | |

| Record name | Diacetoxyscirpenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12,13-epoxytrichothec-9-ene-3α,4β,15-triol 4,15-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOXYSCIRPENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

161-162 °C | |

| Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V2: 261 | |

| Record name | DIACETOXYSCIRPENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diacetoxyscirpenol: A Technical Guide to its Chemical, Biological, and Toxicological Profile

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Diacetoxyscirpenol (B1670381) (DAS), also known as Anguidine, is a type A trichothecene (B1219388) mycotoxin produced by several species of Fusarium fungi.[1] As a contaminant in cereals and grains, it poses a significant risk to human and animal health.[2] DAS exerts its potent cytotoxic effects primarily by inhibiting protein synthesis and inducing programmed cell death, or apoptosis.[3] Its immunosuppressive and pro-apoptotic activities have made it a subject of extensive toxicological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and toxicological data of this compound. Detailed experimental protocols for its analysis and diagrams of its core signaling pathways are included to support researchers in the fields of toxicology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic sesquiterpenoid characterized by a 12,13-epoxytrichothec-9-ene (B1214510) core structure.[4] This epoxide group is essential for its biological activity and toxicity.[5] The chemical and physical properties of DAS are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | [(1S,2R,7R,9R,10R,11S,12S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | [6] |

| Synonyms | Anguidine, DAS, NSC 141537 | [1][6][7] |

| CAS Number | 2270-40-8 | [4] |

| Molecular Formula | C₁₉H₂₆O₇ | [4][6][7] |

| Molecular Weight | 366.41 g/mol | [1][6][7] |

| Appearance | White crystalline powder | [4][8] |

| Melting Point | 160-164 °C | [8] |

| Solubility | Insoluble in water; Soluble in methanol, acetone, DMSO, and DMF. | [7][8] |

| Stability | Resistant to heat and cooking processes. | [3] |

Mechanism of Action and Biological Effects

The primary molecular mechanism of this compound is the inhibition of protein synthesis . DAS binds to the peptidyl transferase center of the 60S ribosomal subunit, disrupting the elongation step of translation.[3] This leads to a rapid cessation of protein production, which is particularly detrimental to rapidly proliferating cells, forming the basis of its cytotoxic and immunosuppressive effects.

Key biological effects include:

-

Cytotoxicity: DAS is toxic to a wide range of mammalian cells, inducing cell death primarily through apoptosis.[3]

-

Immunosuppression: As one of the more potent immunosuppressive mycotoxins, DAS inhibits lymphocyte proliferation and impairs the function of phagocytic cells like macrophages.[3][9]

-

Haematotoxicity: In vivo studies have shown that DAS can cause haematological disorders such as neutropenia and bone marrow suppression.[2][6]

-

Emetic Activity: Like other trichothecenes, DAS can induce emesis, an effect linked to the secretion of serotonin (B10506) and peptide YY.[10]

Signaling Pathways in DAS-Induced Apoptosis

This compound induces apoptosis through the coordinated activation of both extrinsic and intrinsic signaling pathways. In human Jurkat T-cells, DAS exposure initiates the activation of caspase-8, a key initiator of the extrinsic pathway.[11] This can lead to the cleavage of Bid, which then links to the intrinsic, mitochondria-dependent pathway. The intrinsic pathway is further characterized by the release of cytochrome c from the mitochondria, which is regulated by Bcl-2 family proteins.[12] Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[11][12] Active caspase-3 is responsible for cleaving critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[13]

Caption: DAS-induced apoptosis signaling cascade in Jurkat T-cells.

Toxicological Data

The toxicity of this compound has been evaluated in various animal models and in vitro cell systems. It is classified as a highly toxic substance.[8]

Table 2: Acute Toxicity (LD₅₀) of this compound

| Species | Route of Administration | LD₅₀ Value | Reference(s) |

| Rat | Oral | 7 mg/kg | [6] |

| Rat | Intraperitoneal (ip) | 750 µg/kg | [6] |

Table 3: In Vitro Cytotoxicity (IC₅₀) of this compound

| Cell Type | Species | Assay Duration | IC₅₀ Value | Reference(s) |

| Granulo-monocytic progenitors (CFU-GM) | Human | 14 days | 7.6 x 10⁻⁹ M | [2] |

| Granulo-monocytic progenitors (CFU-GM) | Rat | 14 days | 6.2 x 10⁻⁹ M | [2] |

| Mouse macrophage (RAW 264.7) | Mouse | Not specified | 3.66–17.74 nM | [14] |

| Human hepatoblastoma (HepG2) | Human | Not specified | 3.66–17.74 nM | [14] |

| Human embryonic kidney (HEK 293T) | Human | Not specified | 3.66–17.74 nM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic and apoptotic effects of DAS on a cell line, such as Jurkat T-cells.

Caption: General workflow for in vitro analysis of DAS cytotoxicity.

Protocol for Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing the effect of DAS on the viability of an adherent or suspension cell line in a 96-well plate format.

Materials:

-

Cells of interest (e.g., Jurkat, HepG2)

-

Complete culture medium

-

This compound (DAS) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., Isopropanol, DMSO)[14]

-

96-well flat-bottom culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium. For suspension cells like Jurkat, seeding can occur on the same day as treatment.[15] For adherent cells, allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of DAS in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the old medium with 100 µL of medium containing the different DAS concentrations (including a vehicle control with DMSO only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.[15]

-

MTT Addition: After incubation, carefully add 10-50 µL of the 5 mg/mL MTT solution to each well.[14]

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the DAS concentration to determine the IC₅₀ value.

Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells (1-5 x 10⁵ cells per sample)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Ice-cold 1X PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both floating and adherent (if applicable) cells from the culture vessel after DAS treatment. Centrifuge the cell suspension at ~300 x g for 5-7 minutes.[16]

-

Washing: Discard the supernatant and wash the cells once with ice-cold 1X PBS. Centrifuge again and discard the PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol for Apoptosis Marker Detection by Western Blot

This protocol details the detection of cleaved caspase-3 and cleaved PARP, key markers of apoptosis.

Materials:

-

Treated and control cells

-

Ice-cold 1X PBS

-

Cell Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

Protein transfer system (e.g., wet or semi-dry) and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet with ice-cold lysis buffer on ice. Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[17]

-

Protein Quantification: Collect the supernatant (total protein extract) and determine the protein concentration using a BCA or similar assay.[17]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with SDS-PAGE sample loading buffer and boil for 5-10 minutes.[17]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-15% gel) and separate the proteins by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, diluted 1:1000) overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times for 10-15 minutes each with wash buffer (e.g., TBST).[11]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[17] The appearance of cleaved caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) bands indicates apoptosis.[18]

Conclusion

This compound is a potent mycotoxin with significant cytotoxic and immunosuppressive properties driven by its ability to inhibit protein synthesis and induce apoptosis. Its well-characterized chemical structure and biological activities make it a critical subject for food safety and toxicological studies. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers investigating the effects of DAS and other related trichothecenes, aiding in the development of risk assessments and potential therapeutic strategies.

References

- 1. Isolation and Characterization of a New Less-Toxic Derivative of the Fusarium Mycotoxin this compound after Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. atcc.org [atcc.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid In Vitro Cytotoxicity Evaluation of Jurkat Expressing Chimeric Antigen Receptor using Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 4 beta, 15-Diacetoxyscirpenol induces cytotoxicity and alterations in phagocytic and Fc-receptor expression functions in chicken macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and Structure Elucidation of Pentahydroxyscirpene, a Trichothecene Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. origene.com [origene.com]

- 18. m.youtube.com [m.youtube.com]

A Technical Guide to Diacetoxyscirpenol-Producing Fusarium Species for Researchers and Drug Development Professionals

An In-depth Overview of Diacetoxyscirpenol (DAS), a Mycotoxin Produced by Various Fusarium Species, Detailing the Producing Species, Quantitative Production Data, Experimental Protocols for Analysis, and the Underlying Biosynthetic and Regulatory Pathways.

This compound (DAS), a type A trichothecene (B1219388) mycotoxin, is a secondary metabolite produced by several species of the fungal genus Fusarium. As a potent inhibitor of eukaryotic protein synthesis, DAS exhibits significant cytotoxic, immunomodulatory, and pro-inflammatory properties. These characteristics make it a molecule of interest in toxicological research and a potential, albeit challenging, candidate for therapeutic development. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with DAS-producing Fusarium species.

FusariumSpecies Known to Produce this compound

A number of Fusarium species have been identified as producers of this compound. The primary and most frequently cited species include:

-

Fusarium sporotrichioides

-

Fusarium poae [1]

-

Fusarium equiseti

-

Fusarium culmorum

-

Fusarium sambucinum (synonym: F. sulphureum)

-

Fusarium langsethiae [4]

-

Fusarium meridionale

These species are common contaminants of cereal grains such as maize, wheat, barley, and oats, leading to the potential for DAS to enter the food and feed chains.

Quantitative Production of this compound

The production of this compound by Fusarium species is highly variable and depends on the fungal strain, substrate, and environmental conditions such as temperature, water activity, and pH. The following tables summarize quantitative data on DAS production from various studies.

Table 1: this compound (DAS) Production by Fusarium Species on Various Substrates

| Fusarium Species | Substrate | Incubation Time & Temperature | DAS Concentration (µg/g or ppm) | Reference |

| F. graminearum | Rice | Not Specified | Not Quantified (Deepoxy-DAS isolated) | [2][3] |

| F. poae | YES Media | Not Specified | Primary trichothecene detected | [1] |

| F. culmorum | Rice | 21 days | 1.2 - 36 mg/kg (NX-2, related) | |

| F. sporotrichioides | Maize | Not Specified | Not Quantified | [8] |

| F. oxysporum | Not Specified | Not Specified | Produced | [5][6][7] |

| F. sambucinum | Potato | 3 weeks at 22°C | Not Quantified (used for derivative isolation) | [9] |

Table 2: Co-occurrence of this compound (DAS) with Other Mycotoxins

| Co-occurring Mycotoxin | Producing Fusarium Species | Substrate |

| T-2 toxin | F. sporotrichioides, F. poae | Cereal Grains |

| Deoxynivalenol (DON) | F. graminearum, F. culmorum | Cereal Grains |

| Nivalenol (NIV) | F. poae, F. graminearum | Cereal Grains |

| Zearalenone (ZEN) | F. graminearum, F. culmorum | Cereal Grains |

Experimental Protocols

Protocol 1: Fungal Culture and Mycotoxin Production

This protocol describes the general procedure for culturing Fusarium species on a solid substrate to induce mycotoxin production.

Materials:

-

Pure culture of a DAS-producing Fusarium species

-

Solid substrate (e.g., rice, maize, wheat, or oats)

-

Erlenmeyer flasks (500 mL)

-

Autoclave

-

Sterile distilled water

-

Incubator

Procedure:

-

Substrate Preparation: Place 50 g of the chosen solid substrate (e.g., rice) and 50 mL of distilled water into each 500 mL Erlenmeyer flask.

-

Sterilization: Autoclave the flasks containing the substrate at 121°C for 20 minutes to ensure sterility. Allow the flasks to cool to room temperature.

-

Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate each flask with a small agar (B569324) plug (approximately 5 mm in diameter) from a fresh, actively growing culture of the Fusarium species.

-

Incubation: Incubate the inoculated flasks at a controlled temperature (typically 25-28°C) for a period of 2 to 4 weeks. The incubation should be carried out in the dark to promote mycelial growth and mycotoxin production.

-

Harvesting: After the incubation period, stop the fungal growth by autoclaving the flasks again. The colonized substrate can then be dried in an oven at 60°C until a constant weight is achieved. The dried material is then finely ground to a homogenous powder for extraction.

Protocol 2: Extraction of this compound from Fungal Culture

This protocol details the extraction of DAS from the ground fungal culture material.

Materials:

-

Ground fungal culture material

-

Extraction solvent: Acetonitrile/water (84:16, v/v) or Ethyl Acetate (B1210297)

-

Blender or shaker

-

Centrifuge and centrifuge tubes

-

Filter paper

-

Rotary evaporator

Procedure:

-

Extraction: Weigh 25 g of the ground fungal culture material into a 250 mL flask. Add 100 mL of the extraction solvent (acetonitrile/water).

-

Homogenization: Shake the flask on a rotary shaker at 200 rpm for 60 minutes or blend at high speed for 3 minutes to ensure thorough extraction.

-

Filtration and Centrifugation: Filter the extract through Whatman No. 4 filter paper. Transfer the filtrate to centrifuge tubes and centrifuge at 5000 x g for 10 minutes to pellet any remaining solid particles.

-

Concentration: Carefully decant the supernatant into a round-bottom flask. Concentrate the extract to near dryness using a rotary evaporator at 40°C.

-

Reconstitution: Redissolve the residue in a known volume (e.g., 5 mL) of a suitable solvent for cleanup and analysis, such as methanol (B129727)/water (50:50, v/v).

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol describes a cleanup step to remove interfering compounds from the crude extract before LC-MS/MS analysis.

Materials:

-

Crude extract from Protocol 2

-

SPE cartridges (e.g., C18 or MycoSep®)

-

SPE manifold

-

Methanol

-

Distilled water

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of distilled water through the column.

-

Sample Loading: Load the reconstituted crude extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

-

Elution: Elute the mycotoxins, including DAS, from the cartridge with 5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of this compound

This protocol provides typical parameters for the quantification of DAS using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate and 0.1% formic acid

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

MS/MS Conditions (Positive ESI Mode):

-

Ion Source Temperature: 350°C[10]

-

IonSpray Voltage: +4000 V[10]

-

Curtain Gas: 40 psi[10]

-

Collision Gas: High

-

MRM Transitions:

-

Precursor Ion (m/z): 367.2 (for [M+H]⁺) or 384.2 (for [M+NH₄]⁺)

-

Product Ions (m/z): Typically, two to three product ions are monitored for quantification and confirmation (e.g., 307.2, 247.2, 187.1). These transitions should be optimized for the specific instrument being used.

-

-

Declustering Potential (DP) and Collision Energy (CE): These parameters need to be optimized for each transition to achieve maximum sensitivity.

Signaling and Biosynthetic Pathways

The production of this compound is a complex process involving a dedicated biosynthetic pathway encoded by a cluster of genes known as the Tri genes. The expression of these genes is tightly regulated by a network of signaling pathways that respond to various environmental and nutritional cues.

This compound Biosynthetic Pathway

The biosynthesis of DAS, like other trichothecenes, begins with the cyclization of farnesyl pyrophosphate (FPP) from the isoprenoid pathway. The core pathway involves a series of enzymatic modifications, including oxygenations, isomerizations, and acetylations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Production of Deepoxy-Diacetoxyscirpenol in a Culture of Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of Deepoxy-Diacetoxyscirpenol in a Culture of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type A Trichothecene this compound-Induced Emesis Corresponds to Secretion of Peptide YY and Serotonin in Mink - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mycotoxin production by Fusarium oxysporum and Fusarium sporotrichioides isolated from Baccharis spp. from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycotoxin production by Fusarium oxysporum and Fusarium sporotrichioides isolated from Baccharis spp. from Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and Characterization of a New Less-Toxic Derivative of the Fusarium Mycotoxin this compound after Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Diacetoxyscirpenol: A Technical Guide for Researchers

[Date]

[Author/Organization]

Abstract

Diacetoxyscirpenol (DAS) is a type A trichothecene (B1219388) mycotoxin produced by various species of Fusarium fungi. As a significant contaminant of cereal grains, DAS poses a considerable threat to food safety and animal health due to its potent cytotoxic and immunosuppressive activities. Understanding the intricate biosynthetic pathway of DAS is paramount for the development of effective strategies to mitigate its production in agricultural commodities and for the potential exploration of its derivatives in therapeutic applications. This technical guide provides an in-depth overview of the DAS biosynthesis pathway in fungi, detailing the enzymatic steps, genetic regulation, and key intermediates. It is intended for researchers, scientists, and drug development professionals engaged in mycotoxin research and the development of novel antifungals or therapeutic agents. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visualizations of the core biological and experimental processes.

Introduction

Trichothecenes are a large family of sesquiterpenoid mycotoxins characterized by a 12,13-epoxytrichothec-9-ene (B1214510) core structure. They are broadly classified into types A, B, C, and D based on their chemical structure. This compound (DAS) is a prominent member of the type A trichothecenes, which are generally more toxic than their type B counterparts, such as deoxynivalenol (B1670258) (DON). The biosynthesis of trichothecenes is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by the TRI gene cluster. This guide will elucidate the specific steps leading to the formation of DAS, a process of significant interest in the fields of mycotoxicology, plant pathology, and drug discovery.

The this compound Biosynthetic Pathway

The biosynthesis of DAS commences with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through a series of oxygenation and acetylation reactions. The pathway is governed by a suite of enzymes encoded by the TRI gene cluster, with each enzyme catalyzing a specific transformation of the trichothecene backbone.

The key enzymatic steps in the biosynthesis of this compound are as follows:

-

Trichodiene (B1200196) Synthesis: The pathway is initiated by the enzyme trichodiene synthase, encoded by the Tri5 gene. This enzyme catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form the bicyclic sesquiterpene, trichodiene. This is the first committed step in trichothecene biosynthesis.[1]

-

Oxygenation of Trichodiene: The subsequent series of oxygenation reactions are catalyzed by the cytochrome P450 monooxygenase encoded by the Tri4 gene. Tri4 introduces hydroxyl groups at specific positions on the trichodiene molecule, leading to the formation of isotrichotriol.

-

Formation of Isotrichodermin: Isotrichotriol undergoes a spontaneous, non-enzymatic cyclization to form the first tricyclic intermediate with a toxic trichothecene skeleton, isotrichodermol. This intermediate is then acetylated at the C-3 position by the enzyme encoded by Tri101, a trichothecene 3-O-acetyltransferase, to produce isotrichodermin. This acetylation step is believed to be a self-protection mechanism for the fungus, as the 3-O-acetylated form is less toxic.

-

Hydroxylation and Acetylation Steps: Following the formation of isotrichodermin, a series of hydroxylation and acetylation reactions occur to build the final structure of DAS.

-

The cytochrome P450 monooxygenase encoded by Tri11 catalyzes the hydroxylation of the C-15 position of isotrichodermin to produce 15-decalonectrin.[2]

-

The acetyltransferase encoded by Tri3 then acetylates the C-15 hydroxyl group of 15-decalonectrin to yield calonectrin.

-

Calonectrin is subsequently hydroxylated at the C-4 position by a cytochrome P450 monooxygenase encoded by the Tri13 gene, forming 3,15-diacetoxyscirpenol.[3]

-

An acetyltransferase encoded by the Tri7 gene then acetylates the C-4 hydroxyl group to produce 3,4,15-triacetoxyscirpenol (TAS).[4][5][6]

-

-

Final Deacetylation to this compound: The final step in the biosynthesis of DAS is the deacetylation of 3,4,15-triacetoxyscirpenol at the C-3 position. This reaction is catalyzed by an esterase encoded by the Tri8 gene. The removal of the acetyl group from the C-3 position results in the formation of 4,15-diacetoxyscirpenol (DAS).

The overall biosynthetic pathway is a tightly regulated process, with the expression of the TRI genes being controlled by regulatory genes such as Tri6 and Tri10.

Visualization of the this compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound (DAS) from farnesyl pyrophosphate.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of the enzymes and gene expression involved in DAS biosynthesis is crucial for understanding the regulation of toxin production. The following tables summarize key quantitative data reported in the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Gene | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Organism | Reference |

| Trichodiene Synthase | Tri5 | Farnesyl Pyrophosphate | 78 nM | 0.09 s⁻¹ | 1.15 x 10⁶ M⁻¹s⁻¹ | Fusarium sporotrichioides | [7] |

| Trichothecene 3-O-Acetyltransferase | Tri101 | Deoxynivalenol | - | - | 6.8 x 10⁴ - 4.7 x 10⁶ M⁻¹s⁻¹ | Various Fusarium spp. | [8][9] |

Table 2: TRI Gene Expression Analysis (Relative Quantification by qPCR)

| Gene | Condition | Fold Change | Organism | Reference |

| Tri4 | High Toxin Production | Up-regulated | Fusarium graminearum | [10] |

| Tri5 | High Toxin Production | Up-regulated | Fusarium graminearum | [10] |

| Tri6 | Toxin-inducing | Up-regulated | Fusarium graminearum | [11] |

| Tri10 | Toxin-inducing | Up-regulated | Fusarium graminearum | [11] |

Note: Fold change values are context-dependent and vary significantly with experimental conditions. The table indicates general trends observed in the cited literature.

Table 3: this compound Production in Fungal Cultures

| Fungal Species | Substrate | DAS Concentration | Reference |

| Fusarium graminearum | Rice | Detected | [7] |

| Fusarium culmorum | Wheat | Not specified | [12] |

| Fusarium sporotrichioides | - | Produces DAS precursors | [3] |

Note: Absolute concentrations of DAS production are highly variable and depend on the fungal strain, culture conditions, and substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DAS biosynthetic pathway.

Protocol for Trichothecene Extraction and LC-MS/MS Analysis

This protocol is adapted from standard methods for mycotoxin analysis in cereal grains.

1. Sample Preparation:

- Grind cereal samples to a fine powder (e.g., using a laboratory mill).

- Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

2. Extraction:

- Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724)/water, 84:16, v/v) to the sample tube.

- Shake vigorously for 60 minutes at room temperature using a mechanical shaker.

- Centrifuge the mixture at 4,000 x g for 15 minutes.

- Transfer the supernatant to a clean tube.

3. Clean-up (using Solid Phase Extraction - SPE):

- Condition a mycotoxin-specific SPE cartridge (e.g., Bond Elut Mycotoxin) by passing 5 mL of the extraction solvent through it.

- Load 5 mL of the sample extract onto the conditioned SPE cartridge.

- Wash the cartridge with 5 mL of deionized water.

- Elute the trichothecenes with 5 mL of methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a C18 reversed-phase column.

- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Set a flow rate of 0.3 mL/min.

- Tandem Mass Spectrometry (MS/MS):

- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

- Use Multiple Reaction Monitoring (MRM) for the detection and quantification of DAS and its intermediates. Specific precursor and product ion transitions for each analyte must be determined.

Protocol for Quantitative Real-Time PCR (qPCR) of TRI Genes

1. Fungal Culture and RNA Extraction:

- Grow the Fusarium strain of interest in a liquid culture medium under conditions that induce trichothecene production.

- Harvest the mycelia by filtration.

- Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.

- Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

- Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction:

- Prepare the qPCR reaction mixture containing:

- cDNA template

- Gene-specific forward and reverse primers for the target TRI gene and a reference gene (e.g., β-tubulin or GAPDH).

- A suitable qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).

- Perform the qPCR in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

4. Data Analysis:

- Determine the cycle threshold (Ct) values for the target and reference genes.

- Calculate the relative gene expression using the ΔΔCt method.

Protocol for Trichodiene Synthase Enzyme Assay

This protocol describes a general method for assaying the activity of trichodiene synthase.

1. Enzyme Preparation:

- Express and purify recombinant Tri5 protein from a suitable expression system (e.g., E. coli or yeast).

- Determine the protein concentration of the purified enzyme.

2. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 5 mM DTT).

- The substrate, [³H]-farnesyl pyrophosphate, is typically used for radiometric detection of the product.

3. Enzyme Reaction:

- In a microcentrifuge tube, combine the reaction buffer, a known amount of purified Tri5 enzyme, and the [³H]-FPP substrate.

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period.

- Stop the reaction by adding a quenching solution (e.g., a mixture of EDTA and a non-polar organic solvent like hexane).

4. Product Extraction and Detection:

- Vortex the quenched reaction mixture to extract the radiolabeled trichodiene product into the organic phase.

- Centrifuge to separate the phases.

- Transfer an aliquot of the organic phase to a scintillation vial.

- Add scintillation cocktail and measure the radioactivity using a scintillation counter.

5. Calculation of Enzyme Activity:

- Calculate the amount of product formed based on the measured radioactivity and the specific activity of the [³H]-FPP substrate.

- Express the enzyme activity in units such as pmol of product formed per minute per mg of enzyme.

Experimental and Logical Workflow Visualizations

Experimental Workflow for DAS Quantification

Caption: A typical experimental workflow for the quantification of this compound.

Conclusion

The biosynthesis of this compound is a multifaceted process involving a dedicated cluster of genes and a series of precise enzymatic reactions. This technical guide has provided a comprehensive overview of the DAS biosynthetic pathway, from the initial cyclization of farnesyl pyrophosphate to the final formation of the mycotoxin. The presented quantitative data, detailed experimental protocols, and pathway visualizations serve as a valuable resource for researchers in the field. Further research is warranted to fully elucidate the kinetic parameters of all enzymes in the pathway and to unravel the complex regulatory networks that govern DAS production. A deeper understanding of these aspects will be instrumental in developing novel strategies for the control of this potent mycotoxin and for harnessing the chemical scaffold of trichothecenes for beneficial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]

- 3. Type A Trichothecene Metabolic Profile Differentiation, Mechanisms, Biosynthetic Pathways, and Evolution in Fusarium Species—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tri13 and Tri7 Determine Deoxynivalenol- and Nivalenol-Producing Chemotypes of Gibberella zeae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tri13 and Tri7 determine deoxynivalenol- and nivalenol-producing chemotypes of Gibberella zeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of Deepoxy-Diacetoxyscirpenol in a Culture of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioprospecting for trichothecene 3-O-acetyltransferases in the fungal genus Fusarium yields functional enzymes with different abilities to modify the mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioprospecting for Trichothecene 3-O-Acetyltransferases in the Fungal Genus Fusarium Yields Functional Enzymes with Different Abilities To Modify the Mycotoxin Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 12. mdpi.com [mdpi.com]

The Core Mechanism of Diacetoxyscirpenol Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, poses a significant threat to human and animal health. Its toxicity is multifaceted, stemming from its ability to potently inhibit protein synthesis, induce a ribotoxic stress response, and trigger programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DAS toxicity, with a focus on key signaling pathways, quantitative toxicological data, and detailed experimental protocols relevant to its study.

Primary Molecular Target: The Ribosome

The primary molecular target of this compound is the 60S subunit of the eukaryotic ribosome. By binding to the peptidyl transferase center, DAS interferes with the elongation step of protein synthesis, leading to a rapid and potent cessation of translation.[1] This inhibition of protein synthesis is a cornerstone of its cytotoxic effects, particularly impacting rapidly dividing cells such as those in the gastrointestinal tract, bone marrow, and lymphoid tissues.

The Ribotoxic Stress Response

The binding of DAS to the ribosome triggers a signaling cascade known as the ribotoxic stress response. This response is characterized by the activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal Kinase (JNK), p38 MAPK, and Extracellular signal-regulated Kinase (ERK).[2][3][4] Activation of these kinases is a critical event that mediates both the inflammatory and apoptotic consequences of DAS exposure.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of a series of cysteine-aspartic proteases known as caspases.

Caspase Activation Cascade

Studies in human Jurkat T cells have demonstrated that DAS exposure leads to the activation of initiator caspase-8.[5] Activated caspase-8 can then directly cleave and activate effector caspase-3, or it can cleave Bid (BH3 interacting-domain death agonist), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c release from the mitochondria initiates the formation of the apoptosome, which in turn activates caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP).[5][6]

Quantitative Toxicological Data

The toxicity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key toxicological parameters.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | IC50 | Exposure Time | Reference |

| Human Jurkat T cells | MTT | Not explicitly stated, but less potent than T-2 and HT-2 toxins | 24 h | [7] |

| Human Granulo-monocytic Progenitors (CFU-GM) | Colony Formation | 7.6 x 10-9 M | 14 days | [8] |

| Rat Granulo-monocytic Progenitors (CFU-GM) | Colony Formation | 6.2 x 10-9 M | 14 days | [8] |

Table 2: In Vivo Toxicity of this compound

| Species | Route of Administration | Endpoint | NOAEL | LOAEL | Reference |

| Humans | Intravenous | Emesis (acute) | 32 µg/kg bw | - | [2] |

| Humans | Intravenous | Hematotoxicity (repeated dose) | 65 µg/kg bw/day | - | [2] |

| Dogs | Intravenous | Emesis | 31 µg/kg bw/day | - | [2] |

| Dogs | Intravenous | Hematological effects | 16 µg/kg bw/day | - | [2] |

| Monkeys | Intravenous | Emesis and hematological effects | 125 µg/kg bw/day | - | [2] |

| Mice | Intraperitoneal | Developmental toxicity | - | 1 mg/kg bw | [2] |

| Pigs | Oral | Oral lesions | - | 0.08 mg/kg bw/day | [2] |

| Mink | Intraperitoneal | Emesis | 0.1 mg/kg bw | 0.25 mg/kg bw | [9] |

| Mink | Oral | Emesis | 0.05 mg/kg bw | 0.1 mg/kg bw | [9] |

Detailed Experimental Protocols

Assessment of Protein Synthesis Inhibition by 3H-Leucine Incorporation

This protocol is a widely used method to quantify the rate of protein synthesis in cells treated with a toxicant.

-

Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of DAS for a predetermined time.

-

Radiolabeling: Add 3H-leucine to the culture medium and incubate for a short period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized proteins.

-

Cell Lysis and Precipitation: Wash the cells with ice-cold PBS and lyse them. Precipitate the proteins using trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the protein precipitate to remove unincorporated 3H-leucine. Solubilize the precipitate and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration in each sample. Compare the CPM of DAS-treated cells to that of vehicle-treated controls to determine the percentage of inhibition.

Detection of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Culture and treat cells with DAS as required. For adherent cells, grow them on coverslips. For suspension cells, cytocentrifuge them onto slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.[10][11]

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP analog (e.g., BrdUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized by fluorescence microscopy. If a hapten-labeled dUTP (e.g., BrdUTP) is used, a secondary detection step with a fluorescently labeled anti-hapten antibody is required.

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells. Acquire images using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

Analysis of MAPK Activation by Western Blot

Western blotting is a standard technique to detect the phosphorylation and thus activation of specific proteins, such as MAPKs.

-

Cell Culture and Treatment: Grow cells to a suitable confluency and treat them with DAS for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38, anti-phospho-JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the MAPK or a housekeeping protein like β-actin or GAPDH.

Conclusion

The toxicity of this compound is initiated by its binding to the ribosome, leading to a cascade of events including the inhibition of protein synthesis and the activation of the ribotoxic stress response. This, in turn, triggers MAPK signaling pathways that culminate in inflammation and apoptosis. Understanding these intricate molecular mechanisms is crucial for the development of effective diagnostic and therapeutic strategies to mitigate the adverse health effects of this potent mycotoxin. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

- 1. pnas.org [pnas.org]

- 2. Risk to human and animal health related to the presence of 4,15‐this compound in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of this compound is associated with apoptosis by activation of caspase-8 and interruption of cell cycle progression by down-regulation of cdk4 and cyclin B1 in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by disturbing mitochondrial-membrane potential and cleaving PARP in Jurkat T cells through treatment with acetoxyscirpenol mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro effects of this compound (DAS) on human and rat granulo-monocytic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Type A Trichothecene this compound-Induced Emesis Corresponds to Secretion of Peptide YY and Serotonin in Mink - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. biotna.net [biotna.net]

In Vitro Metabolism and Biotransformation of Diacetoxyscirpenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, poses a significant threat to human and animal health due to its widespread contamination of cereal grains and potent cytotoxicity. Understanding its metabolic fate is crucial for accurate risk assessment and the development of effective detoxification strategies. This technical guide provides an in-depth overview of the in vitro metabolism and biotransformation of DAS, focusing on the enzymatic pathways, resulting metabolites, and detailed experimental protocols for their study. The primary metabolic routes involve Phase I hydrolysis and hydroxylation, followed by Phase II conjugation, predominantly glucuronidation. This document summarizes the current knowledge, presents data in a structured format, and offers practical guidance for researchers in the fields of toxicology, drug metabolism, and food safety.

Introduction

This compound (DAS) is a sesquiterpenoid mycotoxin characterized by a 12,13-epoxytrichothec-9-ene (B1214510) skeleton. Its toxicity is primarily attributed to the inhibition of protein synthesis.[1] Ingested DAS is rapidly metabolized in the body, a process that significantly influences its toxicity and residence time. In vitro studies using liver microsomes have been instrumental in elucidating the metabolic pathways of DAS.[2][3] These studies have revealed that DAS undergoes a series of biotransformation reactions, primarily deacetylation, hydroxylation, and glucuronidation, leading to the formation of various metabolites with altered biological activity.[2][4]

Metabolic Pathways of this compound

The in vitro metabolism of DAS is a two-phase process involving Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism

Phase I metabolism of DAS primarily involves hydrolysis and hydroxylation reactions, catalyzed mainly by carboxylesterases and cytochrome P450 (CYP) enzymes, respectively.[4][5]

-

Hydrolysis (Deacetylation): The initial and major metabolic pathway for DAS is the hydrolysis of its acetyl groups at the C-4 and C-15 positions.[2][6] This deacetylation is a detoxification step, as the resulting metabolites, 15-monoacetoxyscirpenol (15-MAS) and scirpentriol (B1226779) (SCT), are generally less toxic than the parent compound.[4] 4-Deacetyl-DAS has been identified as a primary metabolite in liver microsomes from various species, including humans.[2]

-

Hydroxylation: Following or preceding deacetylation, the DAS molecule can undergo hydroxylation at various positions, primarily at the C-7 and C-8 positions of the trichothecene core.[2] This reaction is mediated by CYP enzymes.[7] Identified hydroxylated metabolites include 7-hydroxy-DAS, 8β-hydroxy-DAS, and neosolaniol.[2]

Phase II Metabolism

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

-

Glucuronidation: The hydroxyl groups on DAS and its Phase I metabolites serve as sites for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[8] This is a major conjugation pathway for DAS metabolites.[2] Identified glucuronide conjugates include 4-deacetyl-DAS-3-glucuronic acid and 4-deacetyl-DAS-4-glucuronic acid.[2]

The following diagram illustrates the primary metabolic pathways of this compound.

Data Presentation: Summary of In Vitro Metabolites

| Metabolite ID | Metabolite Name | Metabolic Pathway | Enzyme Class | Reference |

| M1 | 15-Monoacetoxyscirpenol (15-MAS) | Hydrolysis (Deacetylation at C-4) | Carboxylesterases | [2][4] |

| M2 | Scirpentriol (SCT) | Hydrolysis (Deacetylation at C-15) | Carboxylesterases | [4][5] |

| M3 | 7-Hydroxy-DAS | Hydroxylation | Cytochrome P450s | [2] |

| M4 | 8β-Hydroxy-DAS | Hydroxylation | Cytochrome P450s | [2] |

| M5 | Neosolaniol | Hydroxylation | Cytochrome P450s | [2] |

| M6 | 4-Deacetyl-DAS-3-glucuronic acid | Glucuronidation | UDP-glucuronosyltransferases | [2] |

| M7 | 4-Deacetyl-DAS-4-glucuronic acid | Glucuronidation | UDP-glucuronosyltransferases | [2] |

| M8 | DAS-3-glucuronide | Glucuronidation | UDP-glucuronosyltransferases | [4] |

| M9 | 15-MAS-3-glucuronide | Glucuronidation | UDP-glucuronosyltransferases | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of in vitro DAS metabolism.

In Vitro Incubation with Liver Microsomes

This protocol describes the general procedure for incubating DAS with liver microsomes to study its Phase I and Phase II metabolism.

Materials:

-

This compound (DAS)

-

Pooled human or animal liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator shaker

-

Centrifuge

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of DAS in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Thaw liver microsomes on ice immediately before use.

-

Prepare the NADPH regenerating system and UDPGA solutions in buffer.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL final concentration), and alamethicin (for UGT activity).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

To study Phase I metabolism, add the DAS stock solution and the NADPH regenerating system to the pre-incubated microsome mixture.

-

To study Phase II metabolism, add the DAS stock solution (or a solution of a Phase I metabolite) and UDPGA to the pre-incubated microsome mixture.

-

The final concentration of DAS is typically in the low micromolar range.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis (e.g., 50% methanol in water).

-

Cytochrome P450 and UGT Reaction Phenotyping

This protocol outlines the process for identifying the specific CYP and UGT isoforms responsible for DAS metabolism.

Methods:

-

Recombinant Enzymes:

-

Incubate DAS with a panel of individual, commercially available recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) or UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7).

-

The incubation conditions are similar to the general microsome protocol, but with the specific recombinant enzyme instead of pooled microsomes.

-

The formation of metabolites by each isoform is quantified to determine which enzymes are catalytically active towards DAS.

-

-

Chemical Inhibition:

-

Incubate DAS with pooled human liver microsomes in the presence and absence of known isoform-specific chemical inhibitors.

-

A significant decrease in the formation of a specific metabolite in the presence of an inhibitor indicates the involvement of that particular enzyme isoform.

-

UHPLC-Q/TOF MS Analytical Method

This section provides a general framework for the analysis of DAS and its metabolites using Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry.

Instrumentation:

-

UHPLC system with a binary pump, autosampler, and column oven.

-

Q/TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a run time of 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: ESI positive and/or negative mode.

-

Scan Mode: Full scan for metabolite identification and targeted MS/MS for quantification.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150°C.

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

-

Collision Energy: Ramped for MS/MS experiments to obtain fragment ion spectra for structural elucidation.

Conclusion

The in vitro metabolism of this compound is a complex process involving multiple enzymatic pathways. The primary routes of biotransformation are hydrolysis of the acetyl groups, hydroxylation of the trichothecene core, and subsequent glucuronidation of the resulting metabolites. These metabolic transformations generally lead to a decrease in the toxicity of DAS. The experimental protocols and analytical methods described in this guide provide a robust framework for researchers to further investigate the metabolism of DAS and other related mycotoxins. A thorough understanding of these metabolic pathways is essential for assessing the risks associated with DAS exposure and for the development of strategies to mitigate its toxic effects in both humans and animals. Further research is warranted to obtain quantitative kinetic data for each metabolic step and to fully characterize the specific enzyme isoforms involved in the biotransformation of this important mycotoxin.

References

- 1. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the in vitro and in vivo metabolism of this compound in various animal species and human using ultrahigh-performance liquid chromatography-quadrupole/time-of-flight hybrid mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Risk to human and animal health related to the presence of 4,15‐this compound in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C19H26O7 | CID 15571694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. UGT Activity Assay / Ligand Screening Kit (Fluorometric) (ab273331) | Abcam [abcam.co.jp]

- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 8. core.ac.uk [core.ac.uk]

Diacetoxyscirpenol in Cereals: A Technical Guide to Natural Occurrence, Contamination Levels, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin, poses a significant concern for food and feed safety due to its potent cytotoxic effects.[1] Produced primarily by various Fusarium species, including F. graminearum, F. culmorum, F. poae, and F. sporotrichioides, DAS contaminates a wide range of cereal grains globally.[2][3] This technical guide provides a comprehensive overview of the natural occurrence and contamination levels of DAS in cereals, detailed experimental protocols for its detection and quantification, and an exploration of the key signaling pathways affected by its toxicity.

Natural Occurrence and Contamination Levels of this compound in Cereals

This compound is a natural contaminant of numerous cereals, with its presence reported in wheat, maize, barley, oats, and rye.[4][5] The contamination levels can vary significantly depending on geographical location, climatic conditions, and agricultural practices. The European Food Safety Authority (EFSA) has conducted extensive risk assessments of DAS in food and feed, analyzing over 15,000 samples.[2][6] While the acute and chronic dietary exposures were generally not of health concern for humans, the potential for high levels in certain commodities necessitates continuous monitoring.[2][6]

Data on this compound Contamination in Cereals

The following table summarizes quantitative data on DAS contamination in various cereals from different studies.

| Cereal | Geographic Region | No. of Samples Analyzed | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference |

| Wheat | Europe | >5,000 | Not specified | Not specified | Mean of positives: 29 | [6] |

| Barley | Europe | >2,000 | Not specified | Not specified | Mean of positives: 20 | [6] |

| Oats | Europe | >3,000 | Not specified | Not specified | Mean of positives: 43 | [6] |

| Maize | Europe | >3,000 | Not specified | Not specified | Mean of positives: 25 | [6] |

| Wheat | Canada | 83 | 0 | Not detected | Not applicable | [7] |

| Barley | Canada | 72 | 0 | Not detected | Not applicable | [7] |

| Wheat | Russia (2009-2019) | Not specified | Not specified | Max: Not specified | Not specified | [8] |

| Barley | Russia (2009-2019) | Not specified | Not specified | Max: Not specified | Not specified | [8] |

| Oats | Russia (2009-2019) | Not specified | Not specified | Max: Not specified | Not specified | [8] |

| Maize | Russia (2009-2019) | Not specified | Not specified | Max: Not specified | Not specified | [8] |

Experimental Protocols for this compound Analysis

The accurate detection and quantification of DAS in cereal matrices are crucial for risk assessment and regulatory compliance. The most common and reliable method for this purpose is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodology for LC-MS/MS Analysis of this compound in Cereals

This protocol is a representative example based on methodologies described in the scientific literature.

1. Sample Preparation:

-

Grinding: A representative sample of the cereal grain (e.g., 250 g) is finely ground to a homogeneous powder using a laboratory mill.

-

Homogenization: The ground sample is thoroughly mixed to ensure uniformity.

2. Extraction:

-

Solvent: A mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v) is a commonly used extraction solvent.[9]

-

Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 20 mL of the extraction solvent.

-

Shake vigorously for 60 minutes at room temperature using a mechanical shaker.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant (the extract).

-

3. Clean-up (Solid-Phase Extraction - SPE):

-

Purpose: To remove matrix components that may interfere with the LC-MS/MS analysis.

-

Cartridge: A mycotoxin-specific clean-up column or a C18 SPE cartridge can be used.

-

Procedure:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load a specific volume of the extract onto the cartridge.

-

Wash the cartridge with a suitable solvent (e.g., water or a low-percentage organic solvent mixture) to elute interfering compounds.

-

Elute the DAS from the cartridge using a small volume of an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of mycotoxins.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for DAS.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for DAS.

-

Quantification: A calibration curve is generated using certified reference standards of DAS. The concentration of DAS in the sample is determined by comparing its peak area to the calibration curve.

-

Signaling Pathways Affected by this compound

This compound exerts its toxicity through the induction of several cellular stress pathways, primarily the ribotoxic stress response and apoptosis.

Ribotoxic Stress Response and MAPK Activation

DAS, like other trichothecenes, binds to the A-site of the 60S ribosomal subunit, inhibiting protein synthesis.[1] This ribosomal insult triggers a signaling cascade known as the ribotoxic stress response, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs).

This compound-Induced Apoptosis

DAS is a potent inducer of apoptosis, or programmed cell death, in various cell types.[6][10] The apoptotic cascade initiated by DAS involves both extrinsic and intrinsic pathways.

Fusarium Trichothecene Biosynthesis Pathway

The biosynthesis of DAS in Fusarium species is a complex process involving a cluster of genes known as Tri genes. The initial steps are catalyzed by enzymes encoded by the Tri5 and Tri4 genes.

Conclusion

This compound remains a mycotoxin of concern in cereal production. Understanding its natural occurrence, having robust analytical methods for its detection, and elucidating its mechanisms of toxicity are all critical for safeguarding human and animal health. The information presented in this technical guide provides a foundation for researchers, scientists, and drug development professionals to further investigate the impact of DAS and develop strategies for its mitigation and control.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 4. Cytotoxicity of this compound is associated with apoptosis by activation of caspase-8 and interruption of cell cycle progression by down-regulation of cdk4 and cyclin B1 in human Jurkat T cells (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of this compound is associated with apoptosis by activation of caspase-8 and interruption of cell cycle progression by down-regulation of cdk4 and cyclin B1 in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Induction of Apoptosis by Disturbing Mitochondrial-Membrane Potential and Cleaving PARP in Jurkat T Cells through Treatment with Acetoxyscirpenol Mycotoxins [jstage.jst.go.jp]

Diacetoxyscirpenol (DAS): A Technical Guide for Researchers

An In-depth Review of the Type A Trichothecene (B1219388) Mycotoxin: Mechanisms, Toxicity, and Experimental Analysis

Abstract

Diacetoxyscirpenol (B1670381) (DAS), also known as anguidine, is a potent Type A trichothecene mycotoxin produced predominantly by fungi of the Fusarium genus.[1][2] As a significant contaminant in cereal grains and processed foods worldwide, DAS poses a considerable risk to human and animal health.[2][3] Its toxicity is primarily attributed to its ability to inhibit protein synthesis by binding to the 60S ribosomal subunit, which triggers a cascade of cellular stress responses, including the activation of mitogen-activated protein kinases (MAPKs) and induction of apoptosis.[4][5] This technical guide provides a comprehensive overview of DAS for researchers, scientists, and drug development professionals, detailing its physicochemical properties, mechanism of action, toxicological data, and standardized experimental protocols for its investigation.

Introduction to this compound

Trichothecenes are a large family of sesquiterpenoid mycotoxins characterized by a 12,13-epoxytrichothec-9-ene (B1214510) core structure, which is essential for their biological activity.[6] They are classified into four types (A, B, C, and D) based on their chemical structure. Type A trichothecenes, including DAS and the highly toxic T-2 toxin, are distinguished by the lack of a carbonyl group at the C-8 position.[3] DAS is a non-volatile, heat-stable, and degradation-resistant compound, making it a persistent threat in the food chain.[4] Its cytotoxic and immunosuppressive properties have been extensively studied, and it has even been investigated as a potential biological warfare agent and, conversely, as an anti-cancer drug under the name anguidine.[4]

Physicochemical Properties

DAS is a white crystalline compound with the following properties:

| Property | Value |

| Chemical Formula | C₁₉H₂₆O₇ |

| Molar Mass | 366.41 g/mol |

| CAS Number | 2270-40-8 |

| Melting Point | 160-164°C |

| Solubility | Insoluble in water; Soluble in methanol (B129727) and acetone |

Mechanism of Action